2,2'-Dibenzoylaminodiphenyl disulfide

Description

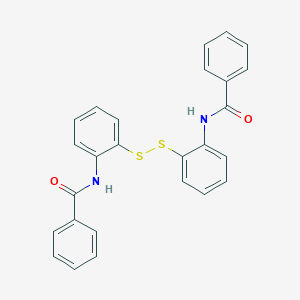

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2S2/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)28-26(30)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMIOPLMFZVSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041629 | |

| Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Benzamide, N,N'-(dithiodi-2,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

135-57-9 | |

| Record name | N,N′-(Dithiodi-2,1-phenylene)bis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N'-(dithiodi-2,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dibenzoylaminodiphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dithiodi-o-phenylenedibenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIBENZOYLAMINODIPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X28GH3DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide

Abstract

This technical guide provides an in-depth analysis of the chemical compound commonly known as 2,2'-Dibenzoylaminodiphenyl disulfide. The primary focus of this document is to establish its correct IUPAC nomenclature, which is N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide [1]. Beyond nomenclature, this guide will detail its chemical and physical properties, outline a representative synthesis protocol, and discuss its current and potential applications, particularly within the realms of materials science and drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a comprehensive understanding of this molecule.

Introduction

N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide, often referred to by its common name this compound, is a symmetrical disulfide-containing aromatic amide. The presence of the disulfide bond (S-S) is a key structural feature, imparting unique redox-responsive characteristics to the molecule. This functionality makes it a compound of interest for applications in "smart" materials, such as self-healing polymers and drug delivery systems. Furthermore, the benzamide substructure is a common motif in many biologically active compounds, suggesting potential, though less explored, applications in medicinal chemistry. This guide aims to provide a consolidated resource of its fundamental chemical identity, properties, and scientific context.

Chemical Identity and Nomenclature

Correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. While "this compound" is a frequently used common name, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides a definitive and universally understood identifier.

IUPAC Name

The formal IUPAC name for this compound is N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide [1]. This name is derived by treating the molecule as a benzamide substituted on the phenyl ring at the 2-position with a (2-benzamidophenyl)disulfanyl group.

Chemical Structure

The structural representation of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide is crucial for understanding its chemical behavior.

Figure 1. Chemical structure of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide.

Synonyms and Identifiers

For comprehensive database searching and literature review, it is beneficial to be aware of other names and identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 135-57-9[1][2][3] |

| Molecular Formula | C26H20N2O2S2[1][2][4] |

| Molecular Weight | 456.6 g/mol [1] |

| Common Synonyms | 2,2'-Dibenzamidodiphenyl disulfide, Bis(2-benzamidophenyl) disulfide, N,N'-(Dithiodi-2,1-phenylene)bisbenzamide[1][3][5] |

| InChIKey | ZHMIOPLMFZVSHY-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are critical for designing experiments and applications.

| Property | Value | Source |

| Melting Point | 143-146 °C | [2] |

| Boiling Point | 489.8 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.35 g/cm³ (Predicted) | [2] |

| Water Solubility | 48 µg/L at 20 °C (Predicted) | [2] |

| Appearance | Pale yellow to gray powder | [3] |

| LogP | 5.7 | [1] |

Synthesis and Characterization

The synthesis of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide typically involves the acylation of the corresponding diamine, 2,2'-diaminodiphenyl disulfide. This approach is a standard method for forming amide bonds.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from a suitable precursor.

Figure 2. General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example of an amide bond formation reaction.

Objective: To synthesize N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide from 2,2'-diaminodiphenyl disulfide.

Materials:

-

2,2'-Diaminodiphenyl disulfide

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,2'-diaminodiphenyl disulfide in dichloromethane.

-

Base Addition: Add pyridine to the solution. The base acts as a scavenger for the HCl byproduct of the reaction.

-

Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution. The exothermic nature of the reaction necessitates cooling to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.

Applications in Research and Development

The unique structural features of N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide make it a molecule of interest in several areas of research.

Materials Science

The disulfide bond is the key functional group for applications in materials science. This bond can be reversibly cleaved and reformed under mild redox conditions. This property is exploited in the development of:

-

Redox-Responsive Polymers: Incorporation of this molecule as a cross-linker into polymer networks can create "smart" materials. For instance, in a reducing environment, such as that found inside cancer cells, the disulfide bonds can break, leading to the degradation of the polymer and the controlled release of an encapsulated drug[6].

-

Self-Healing Materials: The reversible nature of the disulfide bond can be used to design polymers that can repair themselves after damage. When a crack forms, disulfide bonds may break, and upon application of a stimulus like heat or light, they can reform, restoring the material's integrity[6].

Potential in Drug Development

While less explored, the benzamide moiety is a well-known pharmacophore present in numerous approved drugs. N-substituted benzamide derivatives have shown a wide range of biological activities, including antitumor effects[7][8]. Some N-benzylbenzamide derivatives, for example, act as tubulin polymerization inhibitors, a mechanism of action for several successful anticancer drugs[9]. The presence of two benzamide units in N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide suggests that it could be a candidate for screening in various biological assays, particularly in oncology. Further research is needed to explore the therapeutic potential of this specific molecule and its analogs.

Safety and Handling

N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide is a stable, combustible solid at room temperature[3]. It is important to avoid contact with acids, alkalis, and strong oxidizing agents. High concentrations of dust may form explosive mixtures with air[3]. Inhalation of dust may cause irritation of the upper respiratory tract. While not expected to be irritating upon short-term skin contact, susceptible individuals may experience an allergic reaction[3]. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N'-(disulfanediylbis(2,1-phenylene))dibenzamide, with the IUPAC name N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide, is a molecule with significant potential, primarily driven by its redox-active disulfide bond. This functionality makes it a valuable building block for advanced materials with applications in controlled release and self-healing technologies. While its biological activities are not yet well-defined, its structural similarity to known bioactive compounds suggests that it may be a worthwhile candidate for future drug discovery efforts. This guide has provided a foundational understanding of its chemical identity, properties, synthesis, and applications to support further research and development in this area.

References

- 1. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. lanxess.com [lanxess.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Bis(2-benzamidophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bis(2-benzamidophenyl) disulfide, also known by synonyms such as 2,2'-Dibenzamidodiphenyl Disulfide and N,N'-(dithiodi-2,1-phenylene)bis-benzamide, is a molecule of significant interest in both industrial and research settings. Primarily utilized as a peptizer in the rubber industry, its unique chemical structure, featuring a disulfide bridge and two benzamide moieties, suggests a potential for broader applications, including in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and structural properties, synthesis, and characterization, alongside an exploration of its known reactivity and potential biological significance. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, fostering a deeper understanding of this intriguing molecule.

Core Chemical and Physical Properties

Bis(2-benzamidophenyl) disulfide is a stable organic compound with the molecular formula C₂₆H₂₀N₂O₂S₂ and a molecular weight of 456.58 g/mol .[1] It typically presents as a white, yellow, or light yellow to green powder.[2] A summary of its key physical and chemical identifiers is provided in Table 1.

Table 1: Key Identifiers and Properties of Bis(2-benzamidophenyl) disulfide

| Property | Value | Reference(s) |

| CAS Number | 135-57-9 | [1] |

| Molecular Formula | C₂₆H₂₀N₂O₂S₂ | [1] |

| Molecular Weight | 456.58 g/mol | [1] |

| IUPAC Name | N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide | [3] |

| Synonyms | 2,2'-Dibenzamidodiphenyl Disulfide, N,N'-(dithiodi-2,1-phenylene)bis-benzamide, Peptizer DBD | [3][4] |

| Appearance | White, yellow, or light yellow to green powder | [2] |

| Melting Point | 140-145 °C | |

| Solubility | Soluble in benzene, ethanol, acetone; insoluble in water | [2] |

| Stability | Stable, may be light-sensitive | [5] |

Molecular Structure and Conformation

The molecular structure of Bis(2-benzamidophenyl) disulfide is characterized by two benzamide groups attached to a diphenyl disulfide core at the ortho positions. The disulfide bond (S-S) is a key feature, influencing the molecule's overall shape and reactivity.

// Define atom nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"];

S1 [label="S", pos="2.4,1.5!"]; S2 [label="S", pos="3.6,0!"];

C7 [label="C", pos="4.8,1.5!"]; C8 [label="C", pos="6,0.75!"]; C9 [label="C", pos="6,-0.75!"]; C10 [label="C", pos="4.8,-1.5!"]; C11 [label="C", pos="3.6,-0.75!"]; C12 [label="C", pos="3.6,0.75!"];

N1 [label="N", pos="-2.4,1.5!"]; H1 [label="H", pos="-2.4,2.25!"]; C13 [label="C", pos="-3.6,1.5!"]; O1 [label="O", pos="-3.6,2.25!"]; C14 [label="C", pos="-4.8,0.75!"]; C15 [label="C", pos="-6,1.5!"]; C16 [label="C", pos="-7.2,0.75!"]; C17 [label="C", pos="-7.2,-0.75!"]; C18 [label="C", pos="-6,-1.5!"]; C19 [label="C", pos="-4.8,-0.75!"];

N2 [label="N", pos="7.2,1.5!"]; H2 [label="H", pos="7.2,2.25!"]; C20 [label="C", pos="8.4,1.5!"]; O2 [label="O", pos="8.4,2.25!"]; C21 [label="C", pos="9.6,0.75!"]; C22 [label="C", pos="10.8,1.5!"]; C23 [label="C", pos="12,0.75!"]; C24 [label="C", pos="12,-0.75!"]; C25 [label="C", pos="10.8,-1.5!"]; C26 [label="C", pos="9.6,-0.75!"];

// Benzene ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Disulfide bridge C6 -- S1; S1 -- S2; S2 -- C12;

// Benzene ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Benzamide group 1 C2 -- N1; N1 -- H1; N1 -- C13; C13 -- O1 [style=double]; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C14;

// Benzamide group 2 C8 -- N2; N2 -- H2; N2 -- C20; C20 -- O2 [style=double]; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C26; C26 -- C21; } Figure 1: 2D representation of Bis(2-benzamidophenyl) disulfide structure.

Synthesis of Bis(2-benzamidophenyl) disulfide

A detailed, multi-step synthesis protocol for Bis(2-benzamidophenyl) disulfide (referred to as rubber peptizer DBD) is outlined in Chinese patent CN102153495B.[1] The synthesis proceeds through three main stages:

-

Ring-opening of benzothiazole: The synthesis commences with the ring-opening of benzothiazole in the presence of sodium hydroxide to yield a ring-opened intermediate.

-

Oxidative coupling: The intermediate from the first step is then subjected to an oxidative coupling reaction to form the diphenylamine disulfide core.

-

Acylation: Finally, the diphenylamine disulfide is acylated with benzoyl chloride to yield the final product, Bis(2-benzamidophenyl) disulfide.

Detailed Experimental Protocol

The following protocol is an illustrative example based on the patent literature and may require optimization for a laboratory setting.

Step 1: Ring-opening of Benzothiazole

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 500 kg of water and 110 kg of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.

-

Add 200 kg of benzothiazole to the solution.

-

Heat the mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.

-

Cool the reaction mixture to room temperature. The resulting solution contains the ring-opened product.

Step 2: Oxidative Coupling to Diphenylamine Disulfide

-

Prepare an oxidizing solution by mixing 200 kg of water, 70 kg of 98% sulfuric acid, and 90 kg of 40% hydrogen peroxide solution.

-

Slowly add the oxidizing solution to the reaction mixture from Step 1, while monitoring the pH.

-

Control the addition rate to maintain the pH of the reaction mixture between 6 and 7.

-

After the addition is complete, cool the mixture and collect the precipitated diphenylamine disulfide by suction filtration.

-

Wash the solid with water to remove any residual acid and other impurities.

Step 3: Acylation to Bis(2-benzamidophenyl) disulfide

-

Suspend the diphenylamine disulfide from Step 2 in a suitable organic solvent.

-

Add benzoyl chloride to the suspension.

-

The acylation reaction is carried out to completion.

-

The crude Bis(2-benzamidophenyl) disulfide is then purified, likely through recrystallization, to yield the final product.

-

The final product is dried, weighed, and characterized.

Spectroscopic Characterization

The structural elucidation and purity assessment of Bis(2-benzamidophenyl) disulfide are typically achieved through a combination of spectroscopic techniques. While publicly available, detailed annotated spectra are scarce, the expected characteristic signals are discussed below based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons. The protons on the benzoyl groups will likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the phenyl rings of the disulfide core will also resonate in this region, with their chemical shifts influenced by the nature of the substituents (the disulfide bridge and the benzamide group). The amide protons (N-H) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a number of signals corresponding to the 26 carbon atoms in the molecule. The carbonyl carbons of the benzamide groups are expected to resonate at the most downfield region (around δ 165-170 ppm). The aromatic carbons will appear in the range of δ 110-140 ppm. The carbon atoms directly attached to the sulfur atoms will have their chemical shifts influenced by the electronegativity of sulfur.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide (Amide I band).

-

N-H bending: An absorption around 1520-1550 cm⁻¹ (Amide II band).

-

C-N stretching: A peak in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

S-S stretching: A weak absorption band in the 400-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 456. The fragmentation pattern would likely involve cleavage of the S-S bond, the C-S bonds, and the amide bonds, leading to characteristic fragment ions.

Chemical Reactivity

The chemical reactivity of Bis(2-benzamidophenyl) disulfide is primarily dictated by the disulfide bond and the amide functional groups.

-

Reduction of the Disulfide Bond: The S-S bond is susceptible to reduction by various reducing agents, such as sodium borohydride or dithiothreitol (DTT), which would cleave the disulfide bond to yield the corresponding thiol, 2-benzamidothiophenol. This reactivity is a hallmark of disulfides and is crucial in many biological systems.

-

Oxidation of the Disulfide Bond: The disulfide can be oxidized to higher oxidation states of sulfur, such as thiosulfinates and thiosulfonates, using stronger oxidizing agents.

-

Reactions of the Amide Group: The amide groups are generally stable but can undergo hydrolysis under acidic or basic conditions to yield 2-aminophenyl disulfide and benzoic acid.

-

Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.

Potential Biological and Toxicological Profile

While specific biological and toxicological studies on Bis(2-benzamidophenyl) disulfide are not extensively documented in the available literature, insights can be drawn from the known activities of its constituent chemical classes: aromatic disulfides and benzamides.

Aromatic Disulfides

Some aromatic disulfides have been reported to exhibit biological activity, including antimicrobial and anticancer properties. The mechanism of action is often attributed to their ability to undergo thiol-disulfide exchange reactions with cysteine residues in proteins, thereby disrupting protein function. Furthermore, some aromatic disulfides can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress and cellular damage.

Benzamide Derivatives

The benzamide moiety is a common scaffold in a wide range of pharmaceuticals with diverse biological activities, including antiemetic, antipsychotic, and anticancer effects. The biological activity of benzamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.

Toxicological Considerations

Based on available safety data, Bis(2-benzamidophenyl) disulfide may cause eye and skin irritation.[6] Some individuals may experience an allergic skin reaction upon contact.[3] While acute oral toxicity is reported to be low, long-term exposure to the dust may have adverse effects on the lungs.[3] As with any chemical, appropriate personal protective equipment should be used when handling this compound.

Applications and Future Perspectives

The primary established application of Bis(2-benzamidophenyl) disulfide is as a chemical peptizer in the rubber industry.[2][4] It is particularly effective in the high-temperature mastication of natural and styrene-butadiene rubber, where it helps to reduce the molecular weight of the polymer, thereby improving its processability.

Given the biological activities associated with both the disulfide and benzamide moieties, there is a compelling case for exploring the potential of Bis(2-benzamidophenyl) disulfide and its derivatives in drug discovery and development. Potential areas of investigation could include its evaluation as an antimicrobial, anticancer, or enzyme-inhibiting agent. The ability of the disulfide bond to be cleaved under reducing conditions, which are prevalent in the intracellular environment, also suggests its potential use as a linker in prodrug design. Further research into its synthesis, derivatization, and comprehensive biological evaluation is warranted to unlock the full potential of this versatile molecule.

Conclusion

Bis(2-benzamidophenyl) disulfide is a well-defined chemical entity with established utility in the polymer industry. This guide has provided a detailed overview of its chemical and structural properties, a plausible synthesis route, and a summary of its expected spectroscopic characteristics. While its biological and toxicological profile is not yet fully elucidated, the presence of the disulfide and benzamide functionalities suggests a rich potential for further investigation in the fields of medicinal chemistry and drug development. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further exploration into the chemistry and applications of this fascinating molecule.

References

- 1. CN102153495B - Method for preparing rubber peptizer DBD - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 2,2'-Dibenzoylaminodiphenyl disulfide | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pukhrajzincolet.com [pukhrajzincolet.com]

- 5. Method for preparing rubber peptizer DBD - Eureka | Patsnap [eureka.patsnap.com]

- 6. Bis(2-benzamidophenyl) Disulfide | 135-57-9 [sigmaaldrich.com]

An In-depth Technical Guide to Bis(2-benzamidophenyl) disulfide (CAS 135-57-9)

This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of Bis(2-benzamidophenyl) disulfide. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Introduction and Chemical Identity

Bis(2-benzamidophenyl) disulfide, registered under CAS number 135-57-9, is a symmetrical aromatic disulfide.[1][2] Its chemical structure features two benzamide moieties attached to a diphenyl disulfide core at the ortho positions. This compound is also widely known by several synonyms, including 2,2'-Dithiobisbenzanilide, Pepton 22, and N,N'-(dithiodi-2,1-phenylene)bisbenzamide.[1][2] While its primary industrial application is as a peptizing agent in the rubber industry, the inherent reactivity of the disulfide bond and the presence of amide functionalities suggest a broader potential for chemical and biological applications.[3][4]

Key Identifiers:

| Identifier | Value |

| CAS Number | 135-57-9[1] |

| Molecular Formula | C₂₆H₂₀N₂O₂S₂[1] |

| Molecular Weight | 456.58 g/mol [1] |

| IUPAC Name | N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide[1] |

| InChI Key | ZHMIOPLMFZVSHY-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NC(=O)C4=CC=CC=C4[1] |

Physicochemical Properties

Bis(2-benzamidophenyl) disulfide is a stable solid under standard conditions, appearing as a white to light yellow or green powder or crystalline solid.[5][6] It is characterized by its low solubility in water and solubility in various organic solvents.

Table of Physical Properties:

| Property | Value | Source(s) |

| Melting Point | 140-146 °C | [5] |

| Boiling Point | 489.8 °C at 760 mmHg | [4] |

| Density | ~1.35 g/cm³ | [4] |

| Flash Point | 250 °C | [4] |

| Water Solubility | Insoluble | [7] |

| Organic Solvent Solubility | Soluble in benzene, ethanol, acetone, chloroform, dichloromethane, DMSO, and ethyl acetate. | [7] |

| Appearance | White to light yellow or green powder/crystalline solid | [5][6] |

Spectral Data and Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of Bis(2-benzamidophenyl) disulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, the expected 1H and 13C NMR spectra would exhibit characteristic signals for the aromatic protons and carbons of the benzamide and phenyl disulfide moieties. The symmetry of the molecule would simplify the spectra.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Bis(2-benzamidophenyl) disulfide would be characterized by the following key absorption bands:

-

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretching: A strong absorption band around 1650 cm⁻¹ due to the amide carbonyl group.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region.

-

S-S Stretching: A weak absorption band in the 400-500 cm⁻¹ range, which can be difficult to observe.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of Bis(2-benzamidophenyl) disulfide would likely show a molecular ion peak ([M]⁺) at m/z 456. The fragmentation pattern is expected to be dominated by the cleavage of the disulfide bond, leading to a prominent peak at m/z 228, corresponding to the [M/2]⁺ fragment. Further fragmentation of this radical cation would yield additional characteristic ions.

Synthesis and Reactivity

Synthetic Approach

A common synthetic route to Bis(2-benzamidophenyl) disulfide involves a two-step process.[8] The first step is the synthesis of the intermediate, 2,2'-diaminodiphenyl disulfide. This can be achieved through the reaction of o-nitrohalobenzene with a sulfide source.[8] The subsequent step is the acylation of the diamine intermediate with benzoyl chloride in the presence of a base to yield the final product.

Caption: Synthetic workflow for Bis(2-benzamidophenyl) disulfide.

Illustrative Laboratory Protocol for Synthesis:

-

Step 1: Synthesis of 2,2'-Diaminodiphenyl Disulfide. (This is an illustrative procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols). In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-nitrochlorobenzene in a suitable solvent such as ethanol. Add an aqueous solution of a sulfide, for example, sodium sulfide or sodium hydrosulfide. The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Step 2: Acylation of 2,2'-Diaminodiphenyl Disulfide. [9] In a reaction vessel, dissolve the 2,2'-diaminodiphenyl disulfide from Step 1 in a suitable solvent like diethyl ether.[9] Add a base, such as triethylamine, to the solution.[9] Slowly add benzoyl chloride dropwise to the stirred solution.[9] A precipitate will form, and the reaction is typically allowed to proceed for a short period at room temperature.[9] The solid product, Bis(2-benzamidophenyl) disulfide, is then collected by filtration, washed, and dried.[9]

Chemical Reactivity

The chemical reactivity of Bis(2-benzamidophenyl) disulfide is primarily governed by the disulfide bond. This S-S bond is susceptible to cleavage by reducing agents, nucleophiles, and radicals.

Disulfide Bond Cleavage:

The disulfide linkage can be readily reduced to the corresponding thiol, 2-mercaptobenzanilide, using common reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reaction is fundamental in biochemistry and has applications in drug delivery systems where the disulfide bond can be cleaved in the reducing environment of the cell.

Caption: Reversible cleavage of the disulfide bond.

Applications

Industrial Application: Rubber Peptizer

The predominant industrial use of Bis(2-benzamidophenyl) disulfide is as a chemical peptizer for natural and synthetic rubbers.[4] During the mastication process of rubber, this compound acts as a radical scavenger, promoting the breakdown of long polymer chains. This reduces the viscosity of the rubber, making it easier to process and mix with other additives. This improved processability leads to more homogenous rubber compounds with enhanced physical properties.

Potential in Drug Development and Biomedical Research

While not a current therapeutic agent, the chemical structure of Bis(2-benzamidophenyl) disulfide and related diaryl disulfides suggests potential for investigation in drug development.

-

Anticancer Potential: A study on diaryl disulfides revealed that these compounds can act as stabilizers of the tumor suppressor protein Pdcd4.[10] The loss of Pdcd4 is implicated in various cancers, and its stabilization is a potential therapeutic strategy.[10] This finding suggests that Bis(2-benzamidophenyl) disulfide could be a starting point for the design of novel anticancer agents.

-

Antibacterial Activity: Disulfide-containing compounds have been investigated for their antibacterial properties.[11] The disulfide bond is a key feature in several natural and synthetic antimicrobial agents.[11] The mechanism often involves the interaction of the disulfide with thiol-containing enzymes in bacteria, leading to their inactivation. The potential of Bis(2-benzamidophenyl) disulfide as an antibacterial agent warrants further investigation.

-

Drug Delivery Systems: The redox-sensitive nature of the disulfide bond makes it an attractive linker for drug delivery systems.[12] Drugs can be conjugated to carrier molecules via a disulfide linkage, which remains stable in the bloodstream but is cleaved in the reducing environment inside cells, leading to the targeted release of the drug.

Safety and Toxicology

Bis(2-benzamidophenyl) disulfide is considered to have low acute toxicity. However, it can cause irritation to the eyes, skin, and respiratory system.[13] Prolonged or repeated skin contact may lead to allergic reactions in susceptible individuals.[13]

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling this compound.

-

Ventilation: Use in a well-ventilated area or with a fume hood to minimize inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

Toxicological Summary:

| Endpoint | Observation | Source(s) |

| Acute Oral Toxicity | Not expected to be harmful | [13] |

| Skin Irritation | Not expected to be irritating on short-term contact; may cause allergic reaction with prolonged contact | [13] |

| Eye Irritation | May cause irritation | [13] |

| Respiratory Irritation | Inhalation of dust may cause irritation | [13] |

Analytical Methodology

The quantification of Bis(2-benzamidophenyl) disulfide, particularly in its industrial application as a rubber peptizer, can be achieved using High-Performance Liquid Chromatography (HPLC).[14]

Illustrative HPLC Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector.[14]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water.

-

Detection: UV detection at a wavelength appropriate for the chromophores in the molecule.

-

Sample Preparation: Extraction of the compound from the rubber matrix using a suitable organic solvent, followed by filtration before injection.[14]

-

Quantification: Based on a calibration curve generated from standard solutions of known concentrations.[14]

Conclusion

Bis(2-benzamidophenyl) disulfide is a well-characterized compound with a primary, established role in the rubber industry. Its synthesis is straightforward, and its physicochemical properties are well-documented. Beyond its industrial use, the chemical reactivity of its disulfide bond and the biological activities of related diaryl disulfides open up intriguing possibilities for its application in biomedical research and drug development. Further investigation into its potential as an anticancer or antibacterial agent, or as a component in redox-responsive drug delivery systems, is warranted.

References

- 1. 2,2'-Dibenzoylaminodiphenyl disulfide | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Bis(2-benzamidophenyl) Disulfide, 500G | Labscoop [labscoop.com]

- 6. Bis(2-benzamidophenyl) disulfide, 97% | CymitQuimica [cymitquimica.com]

- 7. haihangchem.com [haihangchem.com]

- 8. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]

- 9. CN102304074A - Method for preparing rubber peptizing agent, namely 2,2'-dibenzamido diphenyl disulfide compound - Google Patents [patents.google.com]

- 10. Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials | MDPI [mdpi.com]

- 12. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. | Semantic Scholar [semanticscholar.org]

- 13. lanxess.com [lanxess.com]

- 14. CN104458967A - Measuring method for content of DBD (2, 2'-diphenyle formamidodiphenyl disulphide) in rubber chemical peptizer - Google Patents [patents.google.com]

molecular weight and formula of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide)

An In-depth Technical Guide to N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide)

Introduction

N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide), also known by synonyms such as Bis(2-benzamidophenyl) disulfide and Pepton 22, is a chemical compound with significant industrial applications, primarily as a peptizing agent for natural and styrene-butadiene rubber.[1] Its function in rubber manufacturing is to facilitate the mastication process, particularly at high temperatures, reducing the viscosity of the rubber and thereby aiding in its processing.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and standard characterization techniques relevant to researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental properties of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide) are crucial for its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₂₀N₂O₂S₂[1] |

| Molecular Weight | 456.6 g/mol [1] |

| CAS Registry Number | 135-57-9[1] |

| Appearance | Dry Powder / Solid[1] |

| Melting Point | 143-144.5 °C[1] |

| Density | 1.35 g/cm³[1] |

| Boiling Point | 489.8 °C at 760 mmHg[1] |

| Flash Point | 250 °C[1] |

| Topological Polar Surface Area | 109 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; S1 [label="S"]; S2 [label="S"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; N2 [label="N"]; H2 [label="H"]; C20 [label="C"]; O2 [label="O"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; C26 [label="C"];

// Benzamide 1 Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Benzamide 1 Amide Group C1 -- N1; N1 -- H1; N1 -- C7; // Phenyl Ring attached to Amide 1 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; // Disulfide Bridge C8 -- S1; S1 -- S2; S2 -- C14; // Phenyl Ring attached to Amide 2 C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C14; // Benzamide 2 Amide Group C15 -- N2; N2 -- H2; N2 -- C20; // Benzamide 2 Phenyl Ring C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C20; // Carbonyl groups C13 [label="", shape=none, pos="0.5,1.5!"]; C26 [label="", shape=none, pos="5.5,1.5!"]; C1 -- C13 [style=double]; C13 -- O1; C20 -- C26 [style=double]; C26 -- O2; }

Caption: Chemical structure of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide).

Synthesis Protocol

The synthesis of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide) can be achieved through a two-step process. The first step involves the synthesis of the intermediate, bis(2-aminophenyl) disulfide. The second step is the acylation of this diamine with benzoyl chloride. This approach is based on established methods for the formation of disulfide bonds and the Schotten-Baumann reaction for amide synthesis.[2]

Step 1: Synthesis of Bis(2-aminophenyl) disulfide

This intermediate is a crucial precursor. While it can be synthesized through various routes, a common method involves the oxidation of 2-aminothiophenol. For the purpose of this guide, we will consider bis(2-aminophenyl) disulfide as a starting material, which is commercially available. Research has explored its synthesis and its use as a starting material for other compounds.[3][4]

Step 2: Synthesis of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide) via Acylation

This step employs the Schotten-Baumann reaction conditions, where an amine is acylated with an acid chloride in the presence of a base.[2]

Materials and Reagents:

-

Bis(2-aminophenyl) disulfide

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of bis(2-aminophenyl) disulfide in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (at least 2 molar equivalents) dropwise to the solution using a dropping funnel. The slow addition is crucial as the reaction is exothermic.[2]

-

Base Addition: Concurrently, add a 10% aqueous solution of sodium hydroxide dropwise to neutralize the hydrochloric acid formed during the reaction and to catalyze the acylation. Maintain the pH in the basic range.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours to ensure completion.

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with 5% hydrochloric acid, water, and finally with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide).

Caption: Proposed workflow for the synthesis of the target compound.

Characterization

To confirm the identity and purity of the synthesized N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide), a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzamide and phenylene rings, as well as a signal for the N-H protons of the amide groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the amide groups and the various aromatic carbons.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1650 cm⁻¹), and the N-H bending (the Amide II band, around 1550 cm⁻¹).[6]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to the calculated molecular weight of 456.6 g/mol should be observed.[6]

-

Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value of 143-144.5 °C, indicating high purity.[1]

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₂₆H₂₀N₂O₂S₂.

Applications

The primary documented application of N,N'-(disulfanediylbis(2,1-phenylene))bis(benzamide) is as a chemical peptizer in the rubber industry.[1]

-

Rubber Processing: It is added to natural rubber and styrene-butadiene rubber (SBR) at the beginning of the plasticizing process. It is particularly effective at high temperatures (above 120 °C), making it suitable for internal mixing processes. The typical dosage ranges from 0.05-0.5% in natural rubber and 0.5-3.0% in SBR.[1] A key advantage is that it does not negatively impact the aging properties of the final rubber products.[1]

References

- 1. echemi.com [echemi.com]

- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. tandfonline.com [tandfonline.com]

- 4. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

solubility and melting point of 2,2'-Dibenzoylaminodiphenyl disulfide

An In-Depth Technical Guide to the Solubility and Melting Point of 2,2'-Dibenzoylaminodiphenyl Disulfide

Introduction

This compound (DBD), also known by synonyms such as Pepton 22 and N,N'-(dithiodi-2,1-phenylene)bis-benzamide, is an aromatic disulfide compound of significant industrial relevance.[1][2] Primarily, it functions as an environmentally friendly peptizing agent, or mastication aid, in the processing of natural and synthetic rubbers like styrene-butadiene rubber (SBR).[1][3][4][5] Its role is to reduce the molecular weight of the rubber polymer, thereby increasing its plasticity and workability, particularly at high processing temperatures.[3]

A thorough understanding of the fundamental physicochemical properties of DBD, specifically its melting point and solubility, is paramount for researchers, process chemists, and quality control professionals. These parameters directly influence its synthesis, purification, formulation, storage stability, and ultimate performance in rubber applications.[3] This guide provides a comprehensive analysis of these two critical properties, blending established theoretical principles with collated experimental data and detailed, field-proven methodologies for their determination.

Core Physicochemical Properties

A summary of the key identification and physical properties of this compound provides essential context for the subsequent analysis.

| Property | Value | Source(s) |

| CAS Number | 135-57-9 | [1][2][4] |

| Molecular Formula | C26H20N2O2S2 | [1][2][3] |

| Molecular Weight | 456.58 g/mol | [1][2][3] |

| Appearance | White, pale yellow, or light green powder | [3][4] |

| LogP | 5.7 - 7.13 | [1] |

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermal property that provides critical insights into its identity and purity. For a pure compound, melting occurs over a sharp, well-defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[6][7] Therefore, accurate determination is a cornerstone of quality assurance in the synthesis and supply of DBD.

Reported Melting Point Data

Multiple sources report the melting point of this compound, with slight variations that may be attributable to differences in sample purity or analytical methodology.

| Melting Point Range (°C) | Melting Point Range (°F) | Source(s) |

| 143 - 146 °C | 289.4 - 294.8 °F | [1][3][8] |

| 140 - 142 °C | 284 - 287.6 °F | [4] |

This narrow range of reported values (140-146 °C) confirms the crystalline nature of the solid and establishes a benchmark for purity assessment.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard and most widely accepted technique for determining the melting point of a powdered solid.[6][9] The protocol below ensures accuracy and reproducibility.

Causality: This method relies on slowly and uniformly heating a small, compacted sample in close proximity to a calibrated thermometer, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate (~1-2 °C per minute) near the melting point is critical to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.[7]

Methodology:

-

Sample Preparation:

-

Ensure the DBD sample is completely dry, as residual solvent can depress the melting point. If necessary, dry the sample in a desiccator or vacuum oven.[10]

-

Place a small amount of the sample on a clean, dry watch glass.

-

Grind the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even packing.

-

Press the open end of a capillary tube (sealed at one end) into the powder multiple times.[6]

-

Compact the powder at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass pipe. A packed column of 2-3 mm is ideal.[6][10]

-

-

Apparatus Setup & Measurement:

-

Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of DBD (e.g., Benzoic acid, 122 °C; Urea, 133 °C).

-

Insert the packed capillary tube into the heating block or oil bath of the apparatus.

-

Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to ~125 °C).[7]

-

Slow Final Approach: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid particle melts completely.

-

-

Reporting: Report the result as the melting range, T1 - T2. For a pure sample, this range should be narrow (0.5-1.5 °C).

-

Workflow for Melting Point Determination

The following diagram outlines the logical flow of the capillary melting point determination protocol.

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Solubility Profile

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The guiding principle is "like dissolves like," meaning polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[11][12] this compound possesses a large, predominantly non-polar structure due to its four benzene rings, but also contains polar amide (-C(=O)NH-) functional groups capable of hydrogen bonding. This duality governs its solubility characteristics.

Reported Solubility Data

Experimental data confirms the expected solubility profile based on DBD's structure. It is virtually insoluble in water but shows varying degrees of solubility in organic solvents.

| Solvent | Solubility | Notes | Source(s) |

| Water | Insoluble (48 µg/L at 20 °C) | The molecule is too large and non-polar to overcome the strong hydrogen bonding network of water. | [1][3][4] |

| Benzene | Soluble | A non-polar aromatic solvent that interacts well with the phenyl groups of DBD. | [3] |

| Acetone | Soluble | A polar aprotic solvent that can interact with the polar amide groups. | [3] |

| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding with the amide groups. | [3] |

| Chloroform | Slightly Soluble | A solvent of intermediate polarity. | [1][3][8] |

| Methanol | Slightly Soluble | A polar protic solvent; sonication may be required to aid dissolution. | [1][3][8] |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of DBD across a range of solvents, which can be used to confirm identity, inform purification strategies (e.g., recrystallization), and predict behavior in reaction media.

Causality: This procedure uses a standardized solute-to-solvent ratio to classify solubility. Testing in acidic and basic aqueous solutions is included to probe for the presence of ionizable functional groups.[13] For DBD, the amide groups are neutral and not sufficiently basic or acidic to react with dilute acid or base, predicting insolubility in these aqueous media.

Methodology:

-

Preparation:

-

Dispense approximately 25 mg of DBD into a series of clean, dry test tubes.

-

Prepare a set of solvents representing a range of polarities and types:

-

Aqueous: Deionized Water, 5% HCl (aq), 5% NaOH (aq)

-

Organic: Hexane (non-polar), Toluene (non-polar, aromatic), Dichloromethane (polar aprotic), Acetone (polar aprotic), Ethanol (polar protic).

-

-

-

Testing Procedure:

-

To the first test tube containing 25 mg of DBD, add the chosen solvent in 0.25 mL increments, up to a total volume of 0.75 mL.

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[11][13]

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observation for the current solvent.

-

Repeat the process for each solvent in a separate test tube.

-

Workflow for Qualitative Solubility Testing

The following diagram illustrates the decision-making process for classifying the solubility of an unknown compound, applicable to the verification of DBD's properties.

Caption: Qualitative solubility classification workflow.

Safety Precautions

When handling this compound powder, appropriate safety measures must be observed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).

-

Inhalation: High concentrations of dust may form explosive mixtures with air.[4] Handle in a well-ventilated area or use a fume hood to avoid inhaling the powder.

-

Skin Contact: Contact with the skin may cause irritation or dermatitis in susceptible individuals.[3] In case of contact, wash the affected area thoroughly with soap and water.

-

Thermal Decomposition: Avoid heating to decomposition. If decomposition occurs, toxic fumes including oxides of carbon, nitrogen, and sulfur may be released.[4]

Conclusion

This compound is a crystalline solid with a well-defined melting point in the range of 140-146 °C , a critical parameter for identity confirmation and purity control. Its solubility profile is consistent with its large, predominantly non-polar molecular structure, exhibiting insolubility in water while being soluble in various organic solvents such as benzene, acetone, and ethanol.[3][4] The detailed protocols provided in this guide offer robust, reproducible methods for verifying these essential properties, ensuring the material's quality and suitability for its intended applications in polymer science and industry.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. lanxess.com [lanxess.com]

- 5. CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method - Google Patents [patents.google.com]

- 6. thinksrs.com [thinksrs.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. 135-57-9 CAS MSDS (2,2'-Dithiobisbenzanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. westlab.com [westlab.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unraveling the Nomenclature: A Comprehensive Guide to the Synonyms of 2,2'-Dibenzoylaminodiphenyl Disulfide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical science, precise and unambiguous communication is the bedrock of progress. The ability to recognize a chemical compound through its various names is fundamental for comprehensive literature reviews, efficient database searches, and fruitful scientific collaboration. This guide provides an in-depth exploration of the key synonyms for 2,2'-dibenzoylaminodiphenyl disulfide, a compound of notable importance across several scientific disciplines. A clear understanding of its nomenclature is the first step toward harnessing its full potential.

The Foundational Structure and IUPAC Designation

The molecular architecture of this compound features two aminodiphenyl groups interconnected by a disulfide bridge. Each amine functional group is acylated with a benzoyl group. This distinct arrangement is systematically described by its International Union of Pure and Applied Chemistry (IUPAC) name: N,N'-(dithiodi-2,1-phenylene)dibenzamide [1]. This formal designation provides an unambiguous descriptor of the molecule's atomic connectivity, serving as its universal chemical identifier.

Common Synonyms and Commercial Identifiers

While the IUPAC name ensures chemical accuracy, a range of synonyms and trade names are more frequently encountered in industrial and commercial settings. Familiarity with these is crucial for sourcing the compound and interpreting technical specifications.

A significant application of this compound is as a peptizing agent in the rubber industry[2]. This has led to the widespread adoption of the trade name Pepton 22 [3][4]. Pepton 22 is utilized to decrease the viscosity of natural and synthetic rubbers during mastication, a process of mechanically breaking down polymer chains[3][5]. This reduction in viscosity enhances the processing efficiency of the rubber[5].

Another prevalent synonym is 2,2'-Dibenzamidodiphenyl disulfide [6]. This name, a slight variant of the primary chemical name, is often used interchangeably in technical literature and safety data sheets. The abbreviation DBD is also in common use, especially among manufacturers and suppliers within the rubber sector[5][6].

For ease of reference, a comprehensive list of synonyms is presented in the table below.

| Synonym | Context/Origin |

| N,N'-(dithiodi-2,1-phenylene)dibenzamide | IUPAC Name[1] |

| This compound | Common Chemical Name[7] |

| 2,2'-Dibenzamidodiphenyl disulfide | Common Chemical Name[6] |

| Pepton 22 | Trade Name[3][4] |

| DBD | Abbreviation[5][6] |

| Bis(2-benzamidophenyl) disulfide | Systematic Name Variation[7] |

| 2',2'''-Dithiobisbenzanilide | Systematic Name Variation[7] |

| o,o'-Dibenzamidodiphenyl disulfide | Systematic Name Variation[7] |

A Structural Perspective on Nomenclature

The diversity of synonyms for this compound stems from the different ways of describing the same molecular entity. The following diagram deconstructs the core structure, highlighting the key functional groups that inform the various naming conventions.

Caption: Structural components of this compound.

The IUPAC name, N,N'-(dithiodi-2,1-phenylene)dibenzamide, provides a systematic description by identifying the parent structure as two benzamide moieties attached to a dithiodiphenylene core. The locants "2,1" precisely define the points of attachment for the disulfide and benzamide groups on the phenyl rings. In contrast, other synonyms, while less formal, are often more intuitive. For instance, "this compound" clearly communicates the presence of two benzoylamino groups on a diphenyl disulfide backbone at the 2 and 2' positions.

Experimental Protocol: Mastication of Natural Rubber

To demonstrate the practical utility of this compound (commonly referred to as Pepton 22 in this application), a standard experimental protocol for the mastication of natural rubber is detailed below. The rationale for each step is provided to foster a deeper understanding of the underlying chemical and physical processes.

Objective: To reduce the viscosity of natural rubber, thereby improving its processability for subsequent compounding and vulcanization.

Materials and Equipment:

-

Natural rubber (e.g., SMR 20)

-

This compound (Pepton 22)

-

Two-roll mill or an internal mixer (e.g., Brabender or Banbury mixer)

-

Mooney viscometer

-

Analytical balance

Protocol:

-

Pre-mastication of Natural Rubber:

-

Set the temperature of the two-roll mill to approximately 70-80°C. The friction generated by the rolls will contribute additional heat.

-

Pass the raw natural rubber through the nip of the rolls multiple times. This initial mechanical shearing initiates the breakdown of the long polymer chains.

-

Rationale: This step warms the rubber and provides a preliminary reduction in viscosity, enhancing its receptiveness to the chemical peptizer.

-

-

Addition of Pepton 22:

-

Accurately weigh the required amount of Pepton 22. A typical dosage ranges from 0.1 to 0.5 parts per hundred parts of rubber (phr)[8].

-

Introduce the Pepton 22 directly into the nip of the two-roll mill while the rubber is being milled.

-

Rationale: The mechanical action of the mill ensures a homogeneous dispersion of the peptizer throughout the rubber matrix. The high temperatures of the mastication process, often exceeding 120°C, are essential for activating the peptizing agent[3].

-

-

Mastication:

-

Continue milling the rubber for a predetermined duration, typically between 5 and 15 minutes. The exact time is dependent on the target final viscosity.

-

Monitor the temperature of the rubber, as the peptizing action of Pepton 22 is most efficient at temperatures above 120°C[3].

-

Rationale: At these elevated temperatures, the disulfide bond in Pepton 22 undergoes homolytic cleavage, generating free radicals. These radicals subsequently attack the long polymer chains of the rubber, causing chain scission and a corresponding reduction in molecular weight and viscosity.

-

-

Viscosity Measurement:

-

Collect a sample of the masticated rubber and allow it to cool to ambient temperature.

-

Measure the Mooney viscosity of the sample using a Mooney viscometer in accordance with standard test methods (e.g., ASTM D1646).

-

Rationale: This quantitative analysis provides a reliable measure of the effectiveness of the mastication process and the peptizing agent. A lower Mooney viscosity value signifies a more significant reduction in the rubber's molecular weight.

-

The following workflow diagram provides a visual representation of the key stages in this experimental procedure.

Caption: Workflow for the mastication of natural rubber using a chemical peptizer.

Conclusion

A comprehensive grasp of the various synonyms for this compound is essential for any scientist or professional engaged with this multifaceted compound. From its formal IUPAC name to its widely recognized trade name, Pepton 22, each identifier contributes to a holistic understanding of its chemical properties and industrial relevance. By becoming proficient in its nomenclature, researchers can navigate the vast body of scientific and technical literature with enhanced confidence and precision, thereby paving the way for future innovation and discovery.

References

- 1. pschemicals.com [pschemicals.com]

- 2. echemi.com [echemi.com]

- 3. thomas-swan.co.uk [thomas-swan.co.uk]

- 4. specialchem.com [specialchem.com]

- 5. specialchem.com [specialchem.com]

- 6. lanxess.com [lanxess.com]

- 7. This compound | C26H20N2O2S2 | CID 67271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Technical Guide to the Historical and Synthetic Development of 2,2'-Dibenzoylaminodiphenyl Disulfide

Abstract

2,2'-Dibenzoylaminodiphenyl disulfide, also known by trade names such as Pepton 22, is a chemical compound of significant industrial importance, primarily utilized as a peptizing agent in the processing of natural and synthetic rubbers. Its synthesis has evolved considerably since the early 20th century, driven by the need for increased efficiency, higher yields, and more environmentally benign processes. This guide provides an in-depth analysis of the historical development of its synthesis, tracing the progression from foundational multi-step methods to modern, optimized industrial protocols. We will explore the core chemical transformations, compare the various synthetic routes, and provide detailed experimental protocols, offering researchers and chemical engineers a comprehensive understanding of this molecule's manufacturing journey.

Introduction: The Compound and Its Significance

Chemical Structure and Nomenclature

This compound is an organosulfur compound with the chemical formula C₂₆H₂₀N₂O₂S₂.[1] The structure consists of two benzoylamide groups attached to a diphenyl disulfide backbone at the ortho positions relative to the disulfide linkage.

Systematic IUPAC Name: N-[2-[(2-benzamidophenyl)disulfanyl]phenyl]benzamide[1] CAS Number: 135-57-9[1] Common Synonyms: Bis(2-benzamidophenyl) disulfide, 2,2'-Dithiobis(benzanilide), Pepton 22, Peptazin BAFD[1]

Key Applications

The primary application of this compound is as a chemical peptizer in the rubber industry. During the mastication (mechanical breakdown) of raw rubber, it acts as a catalyst to shorten the long polymer chains, thereby reducing the viscosity and processing time. This catalytic activity is generally understood to involve the thermally or mechanically induced homolytic cleavage of the disulfide bond to form thiyl radicals, which then initiate the polymer chain scission.

Beyond its industrial use, derivatives of 2,2'-dithiobis(benzamide) have been investigated for their biological activity. Research dating back to 1985 identified its potential as an antibacterial agent, with demonstrated efficacy against various Mycobacterium species, including Mycobacterium tuberculosis.[2][3] This dual utility underscores the importance of efficient and scalable synthetic methods.

Foundational Synthetic Strategies: The Classical Two-Step Approach

Historically, the synthesis of this compound has been dominated by a two-part strategy: first, the formation of the core intermediate, 2,2'-diaminodiphenyl disulfide, followed by the acylation of its amino groups.

Part A: Synthesis of the 2,2'-Diaminodiphenyl Disulfide Intermediate

The synthesis of this key intermediate has been approached from several angles over the past century.

One of the earliest documented methods involves the reaction of an ortho-substituted chloronitrobenzene with a sulfide source. A 1933 patent by Robert Lantz describes a process for preparing "orthodithioaniline" (2,2'-diaminodiphenyl disulphide).[4] The core of this method involves two key transformations:

-

Nucleophilic Aromatic Substitution and Reduction: o-Chloronitrobenzene is treated with a soluble salt of hydrosulfuric acid, such as sodium sulfide. This reaction displaces the chlorine and simultaneously reduces the nitro group to an amine, forming an aminothiophenolate intermediate in situ.

-

Oxidation: The resulting reaction mixture is then oxidized, typically with a stream of air, to couple two molecules of the aminothiophenolate, forming the disulfide bond.[4]

This early industrial method laid the groundwork for producing the diamine backbone from readily available bulk chemicals.

The most common and direct route to 2,2'-diaminodiphenyl disulfide is the oxidative coupling of 2-aminothiophenol.[5][6] 2-Aminothiophenol is a versatile reagent that can be synthesized by methods such as the zinc reduction of 2-nitrobenzenesulfonyl chloride or via the hydrolysis of mercaptobenzothiazole, which itself is derived from aniline and carbon disulfide.[6]

The oxidation of the thiol group (-SH) to a disulfide bond (-S-S-) can be achieved using a variety of mild oxidizing agents. Common choices include:

The reaction proceeds via the formation of a thiyl radical intermediate, which then dimerizes. This method is generally high-yielding and forms the basis for many laboratory and industrial preparations.

Part B: Benzoylation of the Diamine Intermediate

Once the 2,2'-diaminodiphenyl disulfide is obtained, the final step is a standard N-acylation reaction to introduce the two benzoyl groups. This is typically achieved by reacting the diamine with two or more equivalents of benzoyl chloride in the presence of a base. This reaction often follows the principles of the Schotten-Baumann reaction.

A Chinese patent from 2015 provides a clear and efficient protocol for this transformation, demonstrating modern laboratory practices for this step.[9]

-

Dissolution: In a suitable reaction vessel, dissolve 10g of 2,2'-diaminodiphenyl disulfide in 50 mL of chloroform.

-

Catalyst Addition: Add 1 mL of triethylamine to the solution to act as a catalyst and acid scavenger.

-

Acylation: While stirring, slowly add 35 mL of a 20% (w/v) solution of benzoyl chloride in acetonitrile dropwise.

-

Reaction: Allow the reaction to proceed for 30 minutes at room temperature.

-

Workup and Purification:

-

Remove the chloroform solvent by rotary evaporation.

-

Recrystallize the resulting residue from chloroform.

-

Filter the purified solid product, dry, and granulate.

-

-

Yield: This method reports a yield of 95% for the benzoylation step, with a final product melting point of 137-138°C.[9]

Process Evolution and Industrial Optimization

While the two-step method is robust, industrial applications demand greater efficiency, reduced waste, and lower costs. This has led to significant process optimizations that streamline the synthesis.

The "One-Pot" Synthesis of the Diamine and Subsequent Acylation

A significant advancement in the synthesis is the development of a "one-pot" method that prepares 2,2'-diaminodiphenyl disulfide from o-nitrohalobenzene without isolating the highly reactive and often unstable 2-aminothiophenol intermediate. A 2015 patent outlines this improved process.[9]